molecular formula C10H12O2 B7861749 3-Phenyloxolan-3-ol

3-Phenyloxolan-3-ol

Cat. No.: B7861749
M. Wt: 164.20 g/mol
InChI Key: BAFAXBOJKALSOW-UHFFFAOYSA-N
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Description

3-Phenyloxolan-3-ol is a cyclic ether derivative featuring a hydroxyl group and a phenyl substituent at the 3-position of the oxolane (tetrahydrofuran) ring. This compound has been listed in specialty chemical catalogs, such as those from CymitQuimica, under the reference code 10-F543461. Its structure combines aromatic (phenyl) and polar (hydroxyl) groups, making it a candidate for applications in organic synthesis or pharmaceuticals.

Properties

IUPAC Name

3-phenyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFAXBOJKALSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 3-phenyl-1,3-propanediol under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-phenyl-1,3-propanediol.

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxolanes.

Scientific Research Applications

3-Phenyloxolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyloxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can then undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Key Observations :

  • While direct data on 3-Phenyloxolan-3-ol’s synthesis is unavailable, its discontinued status aligns with instability trends observed in similar structures .
  • Core Structure Impact : Benzofuran derivatives (e.g., 3a , 3c ) show varied yields depending on substituents. The nitrile group in 3c may enhance stability, yielding 73% . For this compound, the oxolane ring’s smaller size (vs. benzofuran) could increase ring strain, contributing to instability.

Functional Group and Reactivity

  • However, steric hindrance from the phenyl group in this compound could limit intermolecular interactions compared to less hindered analogs.
  • Aromatic Substituents: The phenyl group in this compound resembles phenylethynyl groups in 3a–3c, which are known to participate in π-π stacking and catalytic reactions. However, the ethynyl moiety in 3a enables additional reactivity (e.g., click chemistry), absent in this compound .

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